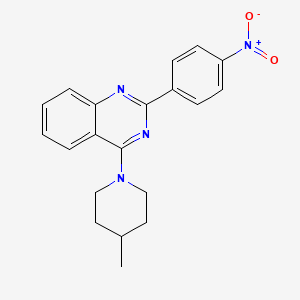![molecular formula C31H28N4O4S B11634095 3-amino-4-(4-ethoxyphenyl)-N~2~-(4-methoxyphenyl)-6-methyl-N~5~-phenylthieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B11634095.png)
3-amino-4-(4-ethoxyphenyl)-N~2~-(4-methoxyphenyl)-6-methyl-N~5~-phenylthieno[2,3-b]pyridine-2,5-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-AMINO-4-(4-ETHOXYPHENYL)-N2-(4-METHOXYPHENYL)-6-METHYL-N5-PHENYLTHIENO[2,3-B]PYRIDINE-2,5-DICARBOXAMIDE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-AMINO-4-(4-ETHOXYPHENYL)-N2-(4-METHOXYPHENYL)-6-METHYL-N5-PHENYLTHIENO[2,3-B]PYRIDINE-2,5-DICARBOXAMIDE typically involves multi-step organic reactions. The process begins with the formation of the thieno[2,3-b]pyridine core, followed by the introduction of various substituents through reactions such as nitration, reduction, and amide formation. Common reagents used in these steps include nitrating agents, reducing agents like hydrogen gas in the presence of a catalyst, and amine coupling reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
3-AMINO-4-(4-ETHOXYPHENYL)-N2-(4-METHOXYPHENYL)-6-METHYL-N5-PHENYLTHIENO[2,3-B]PYRIDINE-2,5-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the specific transformation but often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines. Substitution reactions can introduce a wide range of functional groups, including halides, alkyl groups, and more.
Aplicaciones Científicas De Investigación
3-AMINO-4-(4-ETHOXYPHENYL)-N2-(4-METHOXYPHENYL)-6-METHYL-N5-PHENYLTHIENO[2,3-B]PYRIDINE-2,5-DICARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.
Mecanismo De Acción
The mechanism of action of 3-AMINO-4-(4-ETHOXYPHENYL)-N2-(4-METHOXYPHENYL)-6-METHYL-N5-PHENYLTHIENO[2,3-B]PYRIDINE-2,5-DICARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3-AMINO-4-METHOXYACETANILIDE: A simpler compound with similar functional groups but lacking the complex thieno[2,3-b]pyridine core.
4-ETHOXYANILINE: Contains the ethoxyphenyl group but is otherwise structurally different.
N-(4-METHOXYPHENYL)ACETAMIDE: Shares the methoxyphenyl group but has a different overall structure.
Propiedades
Fórmula molecular |
C31H28N4O4S |
|---|---|
Peso molecular |
552.6 g/mol |
Nombre IUPAC |
3-amino-4-(4-ethoxyphenyl)-2-N-(4-methoxyphenyl)-6-methyl-5-N-phenylthieno[2,3-b]pyridine-2,5-dicarboxamide |
InChI |
InChI=1S/C31H28N4O4S/c1-4-39-23-14-10-19(11-15-23)25-24(29(36)34-20-8-6-5-7-9-20)18(2)33-31-26(25)27(32)28(40-31)30(37)35-21-12-16-22(38-3)17-13-21/h5-17H,4,32H2,1-3H3,(H,34,36)(H,35,37) |
Clave InChI |
QHLZTPCDKCFTFQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C2=C3C(=C(SC3=NC(=C2C(=O)NC4=CC=CC=C4)C)C(=O)NC5=CC=C(C=C5)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-{[4-(3-nitrobenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B11634014.png)
![[2-(4-Acetoxyphenyl)-1,3-dioxo-1,2,3,3A,7,7A-hexahydro-4H-4,7-epoxyisoindol-4-YL]methylene diacetate](/img/structure/B11634034.png)

![3,5-dimethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11634053.png)
![3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11634054.png)
![methyl (4-{(Z)-[1-(4-chlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-ethoxyphenoxy)acetate](/img/structure/B11634057.png)
![1-(2-Methylbenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B11634066.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11634071.png)
![N-{3-[(4-butylphenyl)amino]quinoxalin-2-yl}-4-chlorobenzenesulfonamide](/img/structure/B11634075.png)
![benzyl 6-methyl-2-oxo-4-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11634080.png)
![Ethyl 6-chloro-4-[(2,4-dimethylphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11634088.png)
![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11634100.png)
![4-[(3-Chloro-4-fluorophenyl)carbamoyl]phenyl acetate](/img/structure/B11634106.png)
![5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}-2-methyl-2-phenyl-1,3-dioxane-4,6-dione](/img/structure/B11634108.png)
